1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O4/c1-10-19-20-14(25-10)6-18-16(23)11-7-21(8-11)15(22)9-24-13-5-3-2-4-12(13)17/h2-5,11H,6-9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYHCWQWQDDMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Fluorophenoxy Acetyl Intermediate:
- Reacting 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine to form 2-(2-fluorophenoxy)acetyl chloride.
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Synthesis of the Oxadiazole Intermediate:
- Condensation of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with a suitable amine to form the oxadiazole intermediate.
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Coupling Reaction:
- The final step involves coupling the fluorophenoxy acetyl chloride with the oxadiazole intermediate in the presence of a base like triethylamine to form the desired azetidine-3-carboxamide compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or thiols.
Scientific Research Applications
1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity. Alternatively, it might act as an agonist or antagonist at a receptor, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related derivatives:
Key Observations:
Structural Differentiation: The target compound’s azetidine ring distinguishes it from most analogs, which typically employ pyrrolidine () or benzothiazole () cores. The 2-fluorophenoxy acetyl group is unique compared to substituents like dichlorobenzenesulfonamide () or 3-methoxyphenoxy (), which may alter solubility and bioavailability.
Activity Trends: 1,3,4-Oxadiazole Derivatives: Compounds with this moiety (e.g., ) consistently exhibit antimicrobial or anticancer activity. The electron-withdrawing nature of oxadiazole enhances metabolic stability, a critical factor in drug design . Fluorine Substituents: Both the target compound and ’s derivative include fluorinated aryl groups, which are known to improve membrane permeability and resistance to oxidative metabolism .
Synthetic Pathways :
- The target compound’s synthesis likely involves:
- Oxadiazole Formation : Cyclization of acylhydrazides (e.g., via acetic anhydride, as in ).
- Azetidine Functionalization: Coupling of 2-(2-fluorophenoxy)acetic acid to the azetidine nitrogen, followed by carboxamide linkage to the oxadiazole-methyl group .
Research Implications and Gaps
- Pharmacological Data: No direct biological data for the target compound are available in the provided evidence. Priority should be given to in vitro assays (e.g., kinase inhibition, antimicrobial panels) to validate its hypothesized activity.
- Comparative SAR : The replacement of pyrrolidine () with azetidine warrants exploration of ring size effects on potency and toxicity.
- Metabolic Profiling : Fluorine and oxadiazole groups suggest favorable metabolic stability, but in vivo studies are needed to confirm this .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-(2-fluorophenoxy)acetyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)azetidine-3-carboxamide, and how do reaction parameters influence yield?
Methodological Answer: The synthesis of azetidine- and oxadiazole-containing compounds typically involves multi-step protocols. Key steps include:
- Azetidine ring formation : Cyclization of β-lactam precursors under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Oxadiazole synthesis : Condensation of hydrazides with carboxylic acids or esters, often using POCl₃ as a dehydrating agent .
- Coupling reactions : Amide bond formation between the azetidine-carboxamide and the oxadiazole-methyl group via EDC/HOBt-mediated coupling .
Critical parameters : - Temperature control during cyclization (excessive heat degrades azetidine rings) .
- Solvent polarity (DMF or DCM) for coupling efficiency .
- Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) to isolate isomers .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and oxadiazole protons (singlet at δ 8.1–8.3 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) assess purity (>95%) and detect hydrolytic byproducts (e.g., free azetidine) .
- X-ray crystallography : Resolves spatial arrangements of the fluorophenoxy and oxadiazole groups, crucial for SAR studies .
Q. What are the key structural motifs in this compound that correlate with reported bioactivity in related molecules?
Methodological Answer:
- Fluorophenoxy group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- 5-Methyl-1,3,4-oxadiazole : Imparts rigidity and π-stacking potential with aromatic residues in target proteins .
- Azetidine-carboxamide : Facilitates hydrogen bonding with catalytic sites (e.g., kinases or proteases) .
Comparative studies with analogs (e.g., chlorine-substituted oxadiazoles) show reduced activity, emphasizing fluorine’s electronic effects .
Advanced Research Questions
Q. How can QSAR modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Descriptor selection : Include logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors .
- In silico tools : Use Schrödinger’s QikProp or ADMET Predictor to predict bioavailability and BBB penetration .
- Validation : Compare predicted vs. experimental values (e.g., murine hepatic microsomal stability) to refine models .
Example : Replacing the methyl group on oxadiazole with trifluoromethyl may improve metabolic stability but reduce solubility .
Q. What experimental strategies resolve contradictions in biological activity data across assays (e.g., enzyme vs. cell-based)?
Methodological Answer:
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize data to positive controls (e.g., staurosporine) .
- Off-target profiling : Screen against Panlabs’ SafetyScreen44 panel to identify non-specific binding .
- Structural analogs : Compare IC₅₀ values of derivatives (e.g., 2-chlorophenoxy vs. 2-fluorophenoxy) to isolate substituent effects .
Q. How can computational docking and MD simulations predict binding modes with putative targets (e.g., kinases)?
Methodological Answer:
- Target selection : Prioritize kinases with ATP-binding pockets accommodating oxadiazole rings (e.g., JAK2 or EGFR) .
- Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids .
- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories; monitor RMSD fluctuations (<2 Å indicates stable binding) .
Key finding : The fluorophenoxy group may occupy hydrophobic subpockets, while the azetidine-carboxamide forms H-bonds with catalytic lysine residues .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
- Batch vs. flow chemistry : Transitioning from batch reactions (prone to exotherms) to continuous-flow systems improves reproducibility .
- Purification bottlenecks : Replace column chromatography with recrystallization (solvent: EtOH/H₂O) for gram-scale batches .
- Byproduct minimization : Optimize stoichiometry (e.g., 1.2 eq of EDC for amide coupling) and monitor intermediates via inline IR .
Critical Considerations for Researchers
- Data reproducibility : Validate synthetic protocols with independent replicates, especially for air-sensitive intermediates (e.g., azetidine precursors) .
- Ethical reporting : Disclose all negative results (e.g., inactive analogs) to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
